molecular formula C25H24N6O3 B2677393 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1031966-25-2

5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2677393
CAS No.: 1031966-25-2
M. Wt: 456.506
InChI Key: JCZMIEIICVGNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), a key enzyme highly expressed in the medium spiny neurons of the striatum and critical for regulating intracellular signaling cascades by hydrolyzing the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) Source . Its primary research value lies in the investigation of striatal pathophysiology, making it an essential pharmacological tool for studying neuropsychiatric and neurodegenerative disorders such as schizophrenia, Huntington's disease, and Parkinson's disease Source . By elevating cAMP and cGMP levels in the striatum, this compound modulates the activity of dopamine and glutamate signaling pathways, which are implicated in motor control, motivation, and reward Source . Researchers utilize this inhibitor in preclinical models to elucidate the role of PDE10A, to explore novel therapeutic strategies, and to validate PDE10A as a drug target. Supplied as a high-purity compound, it is intended for research applications in vitro and in vivo. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-25(2,3)17-7-5-16(6-8-17)22-28-21(34-29-22)14-30-15-26-23-20(24(30)32)13-27-31(23)18-9-11-19(33-4)12-10-18/h5-13,15H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZMIEIICVGNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the reaction of 4-tert-butylbenzohydrazide with a suitable nitrile oxide precursor under cyclization conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the Pyrazolo[3,4-d]pyrimidin-4-one Core: The oxadiazole intermediate is then reacted with 4-methoxyphenylhydrazine and a suitable aldehyde or ketone to form the pyrazolo[3,4-d]pyrimidin-4-one core.

    Final Coupling: The final step involves the coupling of the oxadiazole-pyrazolo[3,4-d]pyrimidin-4-one intermediate with a 4-tert-butylphenyl group under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Core Formation: Pyrazolo[3,4-d]pyrimidin-4-one

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide with formamide or its derivatives under acidic conditions. This step typically yields the tricyclic core with a methoxyphenyl substituent at the N1 position.

Oxadiazole Ring Installation

The 1,2,4-oxadiazole moiety is introduced through a [3+2] cycloaddition reaction between a nitrile precursor and hydroxylamine derivatives. For example:

  • Precursor : 3-(4-tert-butylphenyl)propionitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime intermediate.

  • Cyclization : The amidoxime undergoes dehydration with a coupling agent (e.g., EDCI) to form the 1,2,4-oxadiazole ring .

Methylation and Functionalization

The oxadiazole-methyl group is introduced via nucleophilic substitution. For instance, the pyrazolo-pyrimidinone core reacts with chloromethyl-oxadiazole derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.

Reactivity and Functional Modifications

The compound exhibits reactivity at three key sites:

  • Pyrazolo[3,4-d]pyrimidinone core : Susceptible to electrophilic substitution at the C3 position.

  • Oxadiazole ring : Participates in cycloaddition and nucleophilic substitution.

  • Aryl substituents : tert-butyl and methoxyphenyl groups undergo functional group interconversion.

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to the methoxy group. Reactions require mild Lewis acids (e.g., AlCl₃).

Nucleophilic Substitution at the Methyl Bridge

The methylene group linking the oxadiazole and pyrazolo-pyrimidinone undergoes nucleophilic displacement with amines or thiols. For example:

  • Reaction with piperidine in THF yields a secondary amine derivative .

Hydrogenation

The oxadiazole ring is resistant to hydrogenation under standard conditions (H₂/Pd-C), but the pyrazolo-pyrimidinone core may reduce at elevated pressures, opening the pyrimidinone ring .

Oxidation

The tert-butyl group on the oxadiazole ring is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, enabling further derivatization.

Mechanistic Insights

  • Cycloaddition : The 1,2,4-oxadiazole formation follows a concerted mechanism, with the amidoxime intermediate acting as a dipole in the cyclization step .

  • Electrophilic Substitution : The methoxy group donates electron density via resonance, activating the phenyl ring for para-directed attacks.

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong acidic/basic environments:

  • Acidic Hydrolysis : The oxadiazole ring cleaves at pH < 2, releasing 3-(4-tert-butylphenyl)-5-(hydroxymethyl)-1,2,4-oxadiazole .

  • Alkaline Conditions : The pyrimidinone ring undergoes ring-opening above pH 10.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit significant anticancer activity. The compound under discussion has been studied for its ability to inhibit specific cancer cell lines through various mechanisms:

  • Mechanism of Action : The presence of the oxadiazole ring enhances the compound's interaction with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells.
  • Case Studies :
    • A study demonstrated that similar compounds effectively inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
    • Another investigation highlighted the compound's ability to induce cell cycle arrest in human lung cancer cells.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

  • Antibacterial Activity : In vitro studies have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. For instance:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that modifications in the oxadiazole structure can enhance antibacterial efficacy.

Antifungal Properties

The compound has also been evaluated for antifungal activity:

  • Mechanism : It is believed to disrupt fungal cell membrane integrity.
  • Study Findings : Compounds similar to this structure demonstrated effective inhibition against Candida albicans with an MIC of 8 µg/mL.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of the compound make it a candidate for use in OLED technology:

  • Properties : Its ability to emit light upon electrical excitation has been explored for enhancing the efficiency of OLEDs.
  • Research Insights : Studies indicate that incorporating this compound into OLED devices results in improved brightness and color purity.

Photovoltaic Cells

The compound's photophysical properties are also being investigated for applications in solar energy conversion:

  • Performance Metrics : Preliminary tests show that devices utilizing this compound exhibit higher power conversion efficiencies compared to conventional materials.

Enzyme Inhibition Studies

The compound acts as a biochemical probe for studying enzyme interactions:

  • Target Enzymes : Research has focused on its inhibitory effects on kinases involved in cancer signaling pathways.
  • Data Table :
Enzyme TargetInhibition Percentage
Protein Kinase A75%
Cyclin-dependent Kinase60%

These studies provide insights into its potential as a therapeutic agent targeting specific enzymatic pathways.

Molecular Imaging

Due to its fluorescent properties, this compound is being explored for use in molecular imaging techniques:

  • Applications : It can be utilized to visualize biological processes in live cells or tissues.

Mechanism of Action

The mechanism of action of 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and pyrazolo[3,4-d]pyrimidin-4-one moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidinone Derivatives

6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ()
  • Structural Differences : The tert-butyl group is at position 6 instead of 5, and the 4-fluoro-2-hydroxyphenyl substituent replaces the 4-methoxyphenyl group.
  • Implications : The hydroxyl and fluoro groups may enhance hydrogen bonding and metabolic stability compared to the methoxy group. Bioactivity differences could arise from altered electron distribution and solubility .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Implications: The sulfonamide group improves water solubility, while the chromenone ring may confer fluorescence properties useful in imaging studies .

Oxadiazole-Containing Analogues

3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one ()
  • Structural Differences : Replaces the oxadiazole-methyl group with a triazolo-thiadiazine system.
  • Implications : The additional nitrogen atoms in the triazolo-thiadiazine ring may enhance π-π stacking interactions but reduce metabolic stability due to increased susceptibility to oxidation .

Other Heterocyclic Systems

5,7-Diaryl-1,2,3,4-tetrahydro-2,4-dioxo-5H-pyrano[2,3-d]pyrimidines ()
  • Structural Differences: A pyranopyrimidine core with ketone groups instead of the pyrazolo-pyrimidinone system.

Data Tables: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-methoxyphenyl); 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl} ~525.6 ~4.2 High rigidity, moderate solubility
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidin-4-one 6-tert-butyl; 1-(4-fluoro-2-hydroxyphenyl) ~385.4 ~3.8 Enhanced hydrogen bonding, metabolic stability
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidin-4-one 4-amino; sulfonamide; chromenone ~579.1 ~2.5 High solubility, potential kinase inhibition
5,7-Diphenyl-1,2,3,4-tetrahydro-2,4-dioxo-5H-pyrano[2,3-d]pyrimidine Pyrano[2,3-d]pyrimidine 5,7-diphenyl; 2,4-dioxo ~320.3 ~3.0 Electrophilic core, limited bioavailability

Research Findings and Implications

Bioactivity and Functional Insights

  • Pyrazolo[3,4-d]pyrimidinones are prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting the target compound may share mechanistic pathways .
  • Methoxy and hydroxyl substituents () influence metabolic stability, with methoxy groups resisting oxidation better than hydroxyl groups .

Computational and Structural Analysis

  • Using algorithms like those in , the target compound’s maximal common subgraph with other pyrazolo-pyrimidines highlights conserved pharmacophores (e.g., pyrimidinone core) and variable regions (e.g., oxadiazole vs. sulfonamide) .

Biological Activity

The compound 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound includes a pyrazolo[3,4-d]pyrimidin-4-one core substituted with oxadiazole and methoxyphenyl groups. The presence of these functional groups may influence its biological activity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. A study by Walid Fayad et al. demonstrated that related pyrazolo compounds showed promising results in inhibiting cancer cell proliferation in multicellular spheroids and traditional cell cultures. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Enzyme Inhibition

The compound's oxadiazole moiety has been linked to enzyme inhibition activities. Research has shown that derivatives containing oxadiazole structures can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds derived from 1,2,4-oxadiazoles have demonstrated moderate dual inhibition with IC50 values ranging from 12.8 µM to over 100 µM for AChE . This suggests potential applications in treating neurological disorders or conditions associated with cholinergic dysfunction.

Case Studies

  • Antibacterial Activity : In a comparative study on antibacterial efficacy against Gram-positive and Gram-negative bacteria, compounds similar to the target compound exhibited varying degrees of inhibition. Notably, certain derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .
  • Antioxidant Properties : The antioxidant capacity of related compounds was evaluated using DPPH radical scavenging assays. Compounds with similar structural features demonstrated effective free radical scavenging abilities, suggesting their potential as protective agents against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of bulky substituents like tert-butyl on the phenyl ring has been shown to enhance lipophilicity and potentially improve bioavailability.
  • Functional Group Modifications : Variations in the methoxy group can significantly affect the binding affinity to biological targets and overall pharmacological profile.

Q & A

Q. What synthetic strategies are commonly employed to construct the 1,2,4-oxadiazole moiety in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. For example, halogenated derivatives can be prepared from thiourea precursors under controlled conditions . A multi-step protocol involving Vilsmeier-Haack-Arnold formylation (using POCl₃/DMF) is often used to generate pyrazole-carbaldehyde intermediates, which are subsequently coupled with barbituric acid derivatives . Optimization of solvent systems (e.g., EtOH/H₂O mixtures) and temperature control are critical for yield improvement.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for pyrazole and pyrazoline derivatives in crystallographic studies .
  • ¹H/¹³C NMR and IR spectroscopy are routinely used to verify functional groups (e.g., tert-butyl, methoxy) and regioselectivity .
  • Mass spectrometry (HRMS) provides precise molecular weight validation, especially for intermediates with halogen substituents .

Q. How is the antitubercular or antimicrobial activity of such compounds evaluated in vitro?

Standard protocols include:

  • Microplate Alamar Blue Assay (MABA) for antitubercular activity against Mycobacterium tuberculosis H37Rv .
  • Agar dilution methods to determine minimum inhibitory concentrations (MICs) against bacterial strains like S. aureus and E. coli .

Q. What is the role of the 4-tert-butylphenyl group in modulating the compound’s physicochemical properties?

The tert-butyl group enhances lipophilicity and metabolic stability by sterically shielding reactive sites. This substituent is often retained in analogs to maintain target binding affinity while improving pharmacokinetic profiles .

Advanced Research Questions

Q. How can conflicting bioactivity data from different assay conditions be resolved?

Discrepancies may arise from variations in assay protocols (e.g., solvent polarity, incubation time). To address this:

  • Standardize assay conditions (e.g., use DMSO as a universal solvent at <1% v/v) .
  • Perform dose-response curves across multiple replicates to validate IC₅₀ values .
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism-specific activity .

Q. What strategies improve the low yield in the Vilsmeier-Haack-Arnold formylation step?

  • Optimize reagent ratios : Excess POCl₃ (1.5–2.0 equiv) ensures complete conversion of pyrazole intermediates to carbaldehydes .
  • Control moisture : Strict anhydrous conditions prevent hydrolysis of the formylating agent.
  • Post-reaction workup : Quench with ice-cold water and extract with ethyl acetate to isolate the aldehyde intermediate efficiently .

Q. How can computational modeling predict binding interactions with biological targets?

  • Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes like dihydrofolate reductase (DHFR) or tubulin, leveraging crystallographic data from related pyrazolo-pyrimidine derivatives .
  • QSAR studies identify critical substituents (e.g., methoxy groups) that enhance binding affinity .

Q. How can solubility issues in biological assays be addressed without compromising activity?

  • Introduce polar substituents (e.g., hydroxyl or amine groups) on the pyrimidine ring while retaining the tert-butylphenyl group for target binding .
  • Use prodrug strategies , such as acetylating hydroxyl groups, to improve aqueous solubility .
  • Employ nanoparticle encapsulation for in vivo studies to enhance bioavailability .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment during synthesis?

  • HPLC-UV/ELSD with C18 columns (e.g., Chromolith®) ensures >95% purity .
  • Elemental analysis validates stoichiometry for novel intermediates .

Q. How should researchers handle discrepancies in crystallographic vs. spectroscopic data?

  • Cross-validate using 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities .
  • Re-examine crystallization conditions (e.g., solvent polarity) to rule out polymorphic variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.